molecular formula C17H21N5O2 B2881744 8-(Benzylamino)-3-methyl-7-(2-methylpropyl)purine-2,6-dione CAS No. 476294-25-4

8-(Benzylamino)-3-methyl-7-(2-methylpropyl)purine-2,6-dione

Cat. No.: B2881744
CAS No.: 476294-25-4
M. Wt: 327.388
InChI Key: HYBRYOODUNJRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Benzylamino)-3-methyl-7-(2-methylpropyl)purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes a benzylamino group at the 8th position, a methyl group at the 3rd position, and a 2-methylpropyl group at the 7th position on the purine ring

Scientific Research Applications

8-(Benzylamino)-3-methyl-7-(2-methylpropyl)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzylamino)-3-methyl-7-(2-methylpropyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where a benzylamine reacts with a halogenated purine derivative.

    Alkylation: The methyl and 2-methylpropyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(Benzylamino)-3-methyl-7-(2-methylpropyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzylamine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 8-(Benzylamino)-3-methyl-7-(2-methylpropyl)purine-2,6-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known stimulant with a similar purine structure.

    Theophylline: Used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

8-(Benzylamino)-3-methyl-7-(2-methylpropyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-(benzylamino)-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-11(2)10-22-13-14(21(3)17(24)20-15(13)23)19-16(22)18-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBRYOODUNJRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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